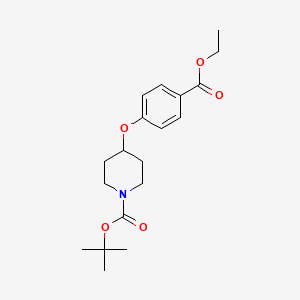

tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate

Descripción general

Descripción

tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate (CAS 210962-44-0) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a phenoxy substituent at the 4-position of the piperidine ring. The phenoxy group is further substituted with an ethoxycarbonyl moiety at the para position. Its structural flexibility allows for further functionalization, making it a versatile building block for drug discovery.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethoxycarbonyl phenol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors .

Medicine: In medicinal chemistry, it serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and cardiovascular diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function . The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The compound’s key structural analogs differ primarily in the substituents on the phenoxy group or the piperidine ring. Below is a comparative analysis:

Physicochemical Properties

- Lipophilicity: The ethoxycarbonyl group in the target compound contributes to moderate lipophilicity (logP ~2.5–3.0), balancing solubility and membrane permeability. In contrast, the cyano analog (333954-86-2) has a lower logP (~1.8–2.2) due to its polar nitrile group .

- Solubility: The amino-substituted analog (138227-63-1) exhibits higher aqueous solubility (>10 mg/mL) compared to the target compound (<5 mg/mL) owing to its basic amine group .

- Thermal Stability : The Boc group in all analogs provides thermal stability, with decomposition temperatures >150°C .

Actividad Biológica

tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate (CAS Number: 210962-44-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its molecular characteristics, biological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

- Molecular Formula : C19H27NO5

- Molecular Weight : 349.4 g/mol

- CAS Number : 210962-44-0

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its potential as a therapeutic agent. The compound exhibits several promising biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, particularly against certain strains of bacteria and fungi.

- Antitumor Activity : There is emerging evidence suggesting that derivatives of piperidine compounds can inhibit tumor cell proliferation.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The SAR analysis of piperidine derivatives, including this compound, has revealed critical insights into how structural modifications influence biological activity:

- Substituent Effects : The presence of the ethoxycarbonyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

- Piperidine Ring Modifications : Variations in the piperidine ring can significantly affect receptor binding affinity and selectivity.

Antitumor Activity

A study published in Nature highlighted the efficacy of piperidine derivatives in inhibiting cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics, suggesting potential as an anticancer agent .

Neuroprotective Effects

Research conducted on neuroprotective agents indicated that similar piperidine derivatives could mitigate oxidative stress in neuronal cells. The compound was tested against oxidative stress-induced apoptosis, showing promising results .

Q & A

Q. What are the key synthetic steps and intermediates for preparing tert-butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate?

Basic

The synthesis involves:

Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF) to stabilize the amine during subsequent steps .

Phenoxy Group Introduction : Nucleophilic aromatic substitution or Mitsunobu reaction to attach the 4-(ethoxycarbonyl)phenoxy moiety to the piperidine ring, using catalysts like Pd or Cu for regioselectivity .

Deprotection (Optional) : Acidic cleavage of the Boc group (e.g., HCl in dioxane) if further functionalization is required .

Key intermediates include Boc-protected piperidine and the ethoxycarbonylphenol precursor.

Q. How can reaction conditions be optimized for introducing the ethoxycarbonylphenoxy group?

Advanced

Optimization strategies:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions, while toluene minimizes side reactions in coupling steps .

- Temperature Control : Lower temperatures (0–25°C) reduce byproduct formation during electrophilic aromatic substitution .

- Catalyst Use : Pd(OAc)₂ or CuI improves coupling efficiency in Ullmann or Buchwald-Hartwig reactions for aryl ether formation .

- Monitoring : Use TLC or LC-MS to track reaction progress and adjust stoichiometry dynamically .

Q. What spectroscopic methods confirm the compound’s structural integrity?

Basic

- ¹H/¹³C NMR : Verify piperidine ring conformation (δ 1.4–3.5 ppm for protons; δ 25–50 ppm for carbons) and ethoxycarbonyl signals (δ 4.3 ppm for -OCH₂CH₃; δ 165–170 ppm for carbonyl) .

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tert-butyl group at m/z 57) .

- IR : Detect carbonyl stretches (~1700 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Q. How is regioselectivity achieved during substitutions on the piperidine ring?

Advanced

- Steric Effects : Bulkier substituents (e.g., tert-butyl) direct electrophiles to less hindered positions (e.g., para to Boc group) .

- Directing Groups : Transient protection (e.g., trifluoroacetamido groups in ) can steer reactivity to specific sites .

- Metal Catalysis : Pd-mediated cross-couplings selectively target halogenated positions on the aryl ring .

Q. What safety protocols are recommended given limited toxicity data?

Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., COₓ, NOₓ) .

- Storage : Keep away from strong oxidizers and ignition sources; store at 2–8°C in airtight containers .

Q. Under what conditions does the compound decompose?

Advanced

- Thermal Degradation : Above 150°C, releases COₓ and NOₓ; avoid open flames .

- Hydrolysis : Susceptible to acidic/basic conditions (pH <4 or >10), leading to Boc cleavage or ester hydrolysis .

- Incompatibilities : Reacts violently with strong oxidizers (e.g., KMnO₄) .

Q. How to design assays for evaluating pharmacological potential?

Advanced

- Target Binding : Use SPR or fluorescence polarization to assess affinity for receptors (e.g., GPCRs, kinases) .

- Cytotoxicity : Screen against HEK-293 or HepG2 cells with MTT assays; IC₅₀ values guide lead optimization .

- Metabolic Stability : Incubate with liver microsomes to measure CYP450-mediated degradation .

Q. What purification techniques yield high-purity product?

Basic

- Column Chromatography : Silica gel with gradient elution (hexane/EtOAc) resolves Boc-protected intermediates .

- Recrystallization : Use ethanol/water mixtures for final product crystallization .

- HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) remove polar impurities .

Q. What mechanisms govern Boc group cleavage?

Advanced

- Acidic Conditions : TFA or HCl protonates the carbamate oxygen, triggering tert-butyl cation elimination and CO₂ release .

- Kinetics : Pseudo-first-order kinetics in concentrated HCl (monitor by ¹H NMR) .

- Side Reactions : Overexposure to acid may degrade the piperidine ring; limit reaction time to 1–2 hours .

Q. How to resolve enantiomers if chirality is introduced?

Advanced

Propiedades

IUPAC Name |

tert-butyl 4-(4-ethoxycarbonylphenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO5/c1-5-23-17(21)14-6-8-15(9-7-14)24-16-10-12-20(13-11-16)18(22)25-19(2,3)4/h6-9,16H,5,10-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAFJRAGEIMIBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472544 | |

| Record name | ethyl 4-(1-t-butoxycarbonyl-4-piperidyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210962-44-0 | |

| Record name | ethyl 4-(1-t-butoxycarbonyl-4-piperidyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.